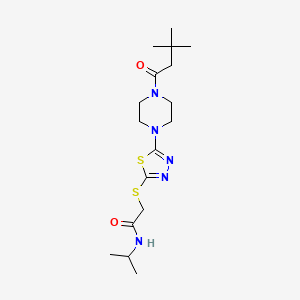
2-((5-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C17H29N5O2S2 and its molecular weight is 399.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a novel derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes:
- A thiadiazole ring , which is associated with various pharmacological effects.
- A piperazine moiety , contributing to its bioactivity.
- An isopropylacetamide group , enhancing solubility and bioavailability.
Biological Activity Overview
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific compound has shown promising results in various studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives:
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. The compound demonstrated significant growth inhibition against breast cancer MCF-7 cells with an IC50 value of approximately 0.28 µg/mL .
- Another study reported IC50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
-
Mechanism of Action :
- The compound induces cell cycle arrest at the G2/M phase in MCF-7 cells , suggesting it interferes with the normal progression of the cell cycle.
- It also down-regulates matrix metalloproteinase (MMP2) and vascular endothelial growth factor A (VEGFA) expression levels in treated cells, indicating a potential mechanism for inhibiting metastasis .
Additional Biological Activities
Beyond anticancer effects, thiadiazole derivatives have shown:
- Antibacterial Properties : Some derivatives have been linked to antibacterial activity comparable to third-generation cephalosporins .
- Anti-inflammatory Effects : Research suggests these compounds may also possess anti-inflammatory properties due to their structural characteristics .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.28 µg/mL | G2/M phase arrest |
| Anticancer | HCT116 | 3.29 µg/mL | Induction of apoptosis |
| Anticancer | H460 | 10 µg/mL | Inhibition of proliferation |
| Antibacterial | Various | Variable | Similar to third-generation cephalosporins |
| Anti-inflammatory | Not specified | Not specified | Potential modulation of inflammatory pathways |
Case Studies
-
Case Study on MCF-7 Cells :
- In vitro experiments demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells through G2/M phase arrest and apoptosis induction. This was evidenced by flow cytometry and mitochondrial membrane potential assays.
- Comparative Study :
Properties
IUPAC Name |
2-[[5-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O2S2/c1-12(2)18-13(23)11-25-16-20-19-15(26-16)22-8-6-21(7-9-22)14(24)10-17(3,4)5/h12H,6-11H2,1-5H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONLNIKRCVOJRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














